molecular formula C18H18Cl2N2O4 B230206 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide

Cat. No. B230206
M. Wt: 397.2 g/mol
InChI Key: HJRGHPFRWYBVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide, also known as CMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism Of Action

The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide is still being studied, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and angiogenesis. 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cell proliferation and angiogenesis, and it also has anti-inflammatory properties. 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide has been found to induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of tumors in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide in lab experiments is that it has been found to be relatively non-toxic and well-tolerated in animal models. However, one limitation is that its mechanism of action is still being studied, so it may be difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide. One area of interest is its potential use as a treatment for Alzheimer's disease, as it has been found to have neuroprotective properties. Another area of interest is its potential use as an anti-inflammatory agent, as it has been shown to decrease the expression of inflammatory cytokines. Further studies are also needed to determine the optimal dosage and administration of 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide for various applications, as well as its potential side effects.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide, or 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide, is a synthetic compound with potential applications in scientific research. Its synthesis method has been described in detail, and it has been found to have various biochemical and physiological effects. Its mechanism of action is still being studied, but it has been shown to inhibit the growth of cancer cells and induce apoptosis. Future research on 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide may lead to new treatments for cancer, Alzheimer's disease, and other conditions.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with hydrazine hydrate and 4-chloro-2-methylphenol. The resulting product is then acetylated with acetic anhydride to yield 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide. This synthesis method has been described in detail in various scientific journals and has been found to be reproducible.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it also has anti-angiogenic properties. 2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

Product Name

2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide

Molecular Formula

C18H18Cl2N2O4

Molecular Weight

397.2 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N//'-[2-(4-chloro-2-methylphenoxy)acetyl]acetohydrazide

InChI

InChI=1S/C18H18Cl2N2O4/c1-11-7-13(19)3-5-15(11)25-9-17(23)21-22-18(24)10-26-16-6-4-14(20)8-12(16)2/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

HJRGHPFRWYBVBO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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